6-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

Medicinal Chemistry Scaffold Differentiation Regioisomer Procurement

6-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol (CAS 1707375-85-6; synonym CAS 771528-77-9) is a partially saturated bicyclic heterocycle belonging to the pyrazolo[3,4-b]pyridine family, a privileged scaffold in medicinal chemistry with over 300,000 described 1H-pyrazolo[3,4-b]pyridine structures appearing in more than 5,500 references and 2,400 patents. The compound features a molecular formula of C₇H₁₁N₃O, a molecular weight of 153.18 g/mol, and is commercially available at purities of 97% (CheMenu, catalog CM287734) to NLT 98% (MolCore, catalog MC679879).

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Cat. No. B11919565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC1CCC2=C(N1)NNC2=O
InChIInChI=1S/C7H11N3O/c1-4-2-3-5-6(8-4)9-10-7(5)11/h4H,2-3H2,1H3,(H3,8,9,10,11)
InChIKeyUJRPINOKTUPTLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol: Core Scaffold Identity and Procurement-Grade Specifications


6-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol (CAS 1707375-85-6; synonym CAS 771528-77-9) is a partially saturated bicyclic heterocycle belonging to the pyrazolo[3,4-b]pyridine family, a privileged scaffold in medicinal chemistry with over 300,000 described 1H-pyrazolo[3,4-b]pyridine structures appearing in more than 5,500 references and 2,400 patents [1]. The compound features a molecular formula of C₇H₁₁N₃O, a molecular weight of 153.18 g/mol, and is commercially available at purities of 97% (CheMenu, catalog CM287734) to NLT 98% (MolCore, catalog MC679879) . It is classified as the 2H-tautomer form with the 3-hydroxy substituent on the pyrazole ring and a 6-methyl substituent on the saturated tetrahydropyridine ring, a substitution pattern distinct from the more populous 1H-tautomer series that dominates the patent and publication landscape [1].

Why 6-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol Cannot Be Readily Replaced by In-Class Analogs


Within the pyrazolo[3,4-b]pyridine chemotype, minor structural variations—regioisomeric methyl placement, N2-substitution, or tautomer state (1H vs. 2H)—produce non-interchangeable molecules because each parameter independently governs hydrogen-bond donor/acceptor topology, conformational preference of the saturated ring, and, consequently, target recognition [1]. For instance, the 5-methyl regioisomer (5-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol, CAS 1710345-22-4) shares the identical molecular formula (C₇H₁₁N₃O, MW 153.19) yet positions the methyl group one carbon away on the tetrahydropyridine ring, a shift that can alter the spatial presentation of the 3-ol hydrogen-bonding motif to a binding pocket . Likewise, literature on tetrahydropyrazolopyridine derivatives demonstrates that N2-substitution (e.g., isopropyl or cyclopropylmethyl) versus the unsubstituted N2-H state profoundly affects both potency and pharmacokinetics in serine palmitoyltransferase (SPT) and pendrin inhibitor programs [2][3]. Without direct comparative biological data for this specific compound, the known sensitivity of the scaffold to subtle structural modifications constitutes the principal argument against generic interchange.

Quantitative Differentiation Evidence for 6-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol


Regioisomeric Methyl Substitution: 6-Methyl vs. 5-Methyl Positional Isomers Yield Distinct Chemical Entities with Identical Formula

The target compound (6-methyl substitution on the tetrahydropyridine ring) and its regioisomer 5-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol share the identical molecular formula (C₇H₁₁N₃O) and molecular weight (153.18–153.19 g/mol), differing only in the position of the methyl substituent on the saturated ring . This positional difference generates distinct SMILES strings (OC1=C(CCC(C)N2)C2=NN1 for the 6-methyl versus a different connectivity for the 5-methyl), confirming non-identical chemical graph connectivity. In pyrazolo[3,4-b]pyridine SAR programs, such positional isomerism has been shown to alter binding affinity profiles—for example, in A₁ adenosine receptor antagonists where the substitution position on the pyridine ring modulates Kᵢ values by orders of magnitude .

Medicinal Chemistry Scaffold Differentiation Regioisomer Procurement

Oxidation State and Ring Saturation: Tetrahydro vs. Fully Aromatic Pyrazolo[3,4-b]pyridine Core

The target compound contains a saturated tetrahydropyridine ring (sp³-enriched), distinguishing it from fully aromatic analogs such as 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 79173-38-9, C₇H₈N₄, MW 148.17) or 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol (C₇H₇N₃O, MW 149.15) . The target compound's molecular formula (C₇H₁₁N₃O) contains four additional hydrogen atoms relative to the fully aromatic 3-ol analog, reflecting saturation of the pyridine ring. This saturation introduces a stereogenic center at C6 (if chiral) and increases conformational flexibility and fraction sp³ (Fsp³), a parameter increasingly prioritized in drug discovery for improving clinical success rates. In tetrahydropyrazolopyridinone LIMK inhibitor programs, saturation of the pyridine ring was critical for achieving allosteric binding modes and improved DMPK properties relative to flat aromatic scaffolds [1].

Conformational Flexibility sp³ Character Fragment-Based Drug Design

N2-Unsubstituted Scaffold as a Synthetic Handle: Differentiation from N2-Substituted Analogs

The target compound bears an unsubstituted N2 position (2H-tautomer), providing a free NH site amenable to further functionalization. By contrast, the closely related commercial analog 2-Isopropyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol (CAS 1710675-11-8, C₁₀H₁₇N₃O, MW 195.27) already carries an isopropyl group at N2, blocking this position from further diversification . The molecular weight difference (Δ 42.09 g/mol, corresponding to C₃H₆) and the presence versus absence of the N2 substituent directly determine the compound's utility as either a terminal screening candidate (N2-substituted) or a fragment for library enumeration (N2-unsubstituted). In pendrin inhibitor SAR, N-substitution on the tetrahydropyridyl nitrogen was systematically explored, with N-phenyl ureas identified as privileged, demonstrating that the substituent identity at this position is a critical potency determinant [1].

Chemical Biology Fragment Elaboration Parallel Synthesis

Commercially Available Purity Grades: 97% vs. NLT 98% Sourcing Options Enable Fit-for-Purpose Procurement

The target compound is available at two documented purity tiers: 97% (CheMenu, catalog CM287734) and NLT 98% (MolCore, catalog MC679879, with ISO-certified quality systems) . While the 1% purity difference is modest, the availability of an ISO-certified NLT 98% grade is relevant for laboratories requiring documented quality assurance for GLP or regulatory-facing studies. For comparison, the N2-isopropyl analog (CAS 1710675-11-8) is listed only at 97% purity without an explicitly stated ISO quality framework . The NLT 98% specification with ISO certification provides procurement flexibility, allowing users to select the grade commensurate with their intended use (discovery screening vs. lead optimization vs. reference standard preparation).

Analytical Chemistry Quality Control Procurement Specification

Tetrahydropyrazolopyridine Scaffold Validated in SPT Inhibition: Class-Level Evidence Supports Target Class Relevance

Although compound-specific biological data for 6-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol are not publicly available, the tetrahydropyrazolopyridine scaffold class has been pharmacologically validated as potent serine palmitoyltransferase (SPT) inhibitors. Compound A (a tetrahydropyrazolopyridine derivative from Takeda) demonstrated an IC₅₀ of 0.76 nM (95% CI: 0.56–1.0 nM) against recombinant SPT2 and exhibited dual inhibitory activity against SPT2 and SPT3, with cellular target engagement confirmed by ceramide suppression in HCC4006 non-small-cell lung cancer cells [1]. In the pendrin (SLC26A4) inhibitor program, tetrahydropyrazolopyridine compounds achieved IC₅₀ values down to ~2.5 μM for inhibition of Cl⁻/anion exchange, with SAR studies at the tetrahydropyridyl nitrogen improving potency greater than 2-fold [2][3]. The target compound's core scaffold is thus embedded in a chemotype with demonstrated, quantifiable activity across at least two distinct target classes.

Serine Palmitoyltransferase Sphingolipid Biology Oncology Target Engagement

Procurement-Relevant Application Scenarios for 6-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol


Fragment-Based Drug Discovery (FBDD) Library Construction Using N2-Unsubstituted Scaffolds

The free N2-H position of 6-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol (MW 153.18) satisfies the 'rule of three' criteria for fragment libraries (MW < 300), making it suitable as a fragment for subsequent N2-alkylation, -acylation, or -sulfonylation in parallel synthesis campaigns [1]. The availability of NLT 98% purity with ISO certification from MolCore [2] supports its use in fragment screens where high chemical purity is essential to avoid false positives from impurities. This distinguishes it from pre-substituted analogs such as the N2-isopropyl derivative (MW 195.27) that cannot be further diversified at N2 [3].

Scaffold-Hopping and Saturated Heterocycle Incorporation for Property Optimization

The saturated tetrahydropyridine ring of the target compound introduces sp³ character absent in fully aromatic pyrazolo[3,4-b]pyridines. This feature is valuable in lead optimization programs seeking to improve solubility, reduce planar aromaticity, or access non-planar binding conformations. The tetrahydropyrazolopyridinone LIMK inhibitor program demonstrated that saturation of the pyridine ring enabled allosteric binding modes and improved DMPK properties [1]. The target compound can serve as the saturated core scaffold for generating analogs in programs targeting kinases, phosphodiesterases, or ion transporters where tetrahydropyrazolopyridine chemotypes have shown validated activity [2].

Synthetic Intermediate for SPT or Pendrin Inhibitor Analog Series

Given the validated nanomolar potency of tetrahydropyrazolopyridine derivatives as SPT inhibitors (Compound A: IC₅₀ = 0.76 nM for SPT2 [1]) and pendrin inhibitors (IC₅₀ down to ~2.5 μM [2]), the target compound represents a potential synthetic intermediate for generating novel analogs within these inhibitor series. The 6-methyl substituent and 3-hydroxy group provide fixed points for SAR exploration, while the unsubstituted N2 position serves as a diversification site. Procurement of the correct 6-methyl regioisomer (CAS 1707375-85-6) rather than the 5-methyl regioisomer (CAS 1710345-22-4) is critical, as these positional isomers are chemically distinct and would lead to different SAR outcomes [3].

Reference Standard Preparation for Analytical Method Development

The NLT 98% purity grade available with ISO certification [1] supports deployment of 6-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol as a reference standard for HPLC or LC-MS method development and batch-to-batch quality control. The well-defined molecular formula (C₇H₁₁N₃O) and molecular weight (153.18 g/mol) facilitate unambiguous mass spectrometric identification, and the availability from an ISO-certified supplier provides documented quality assurance suitable for GLP environments.

Quote Request

Request a Quote for 6-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.